Tisercin
Overview
Description
Scientific Research Applications
Pain-Allaying and Hypothermal Action
Tisercin has been studied for its pain-allaying and hypothermal effects. Research on rats demonstrated that this compound (1 mg/kg) maintains its analgesic and hypothermal actions even in conditions of disturbed homeostasis due to inflammation, though with reduced potency. This suggests a potential role for this compound in managing pain and body temperature regulation under stress or inflammatory conditions (Kravtsova & Milogradova, 1977).
Effect on Renin-Angiotensin System
In another study, this compound was found to influence the renin-angiotensin system. Administered at a dose of 30 mg/kg to male rats, this compound inhibited the activity of angiotensin-converting enzyme (ACE), enhanced renin activity, and elevated aldosterone levels in serum and lung cytosol. These findings indicate a potential application of this compound in modulating the renin-angiotensin system, which plays a crucial role in blood pressure regulation and electrolyte balance (Golikov et al., 1993).
Inactivation of Glucocorticoid Receptors
This compound has also been investigated for its effect on glucocorticoid receptors. In studies involving adrenalectomized and intact male rats, this compound (levomerpromazine) at certain concentrations led to the inactivation of specific type-II glucocorticoid receptors in liver cytosol. This discovery suggests possible implications of this compound in the modulation of glucocorticoid receptor activity, which could be relevant in conditions influenced by steroid hormones (Golikov, 1990).
Reactivity in Alcoholism and Addiction
Research involving patients with chronic alcoholism treated with this compound revealed changes in central neuronal effects and suggested that the efficacy of phenothiazines during the abstinence period might be linked with these observed changes. This indicates a potential application of this compound in managing certain aspects of alcoholism and addiction treatment (Piatnitskaia et al., 1983).
Mechanism of Action
Target of Action
Tisercin, also known as Levomepromazine , is a phenothiazine neuroleptic drug. It primarily targets the central nervous system . It is used in the treatment of acute psychotic states associated with motor and psychic restlessness and anxiety, as well as the treatment of chronic psychoses such as schizophrenia and chronic hallucinations .
Mode of Action
Levomepromazine, the active compound in this compound, exerts its effects by blocking a variety of receptors, including adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . This broad spectrum of receptor interaction allows it to have a significant impact on the central nervous system, leading to its use in managing various psychiatric conditions.
properties
IUPAC Name |
3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQVVMDWGGWHTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859045 | |
Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
851-68-3, 60-99-1 | |
Record name | (±)-Methotrimeprazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-N,N,beta-trimethyl-10H-phenothiazine-10-propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000851683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levomepromazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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